molecular formula C14H14N2O2 B6259862 4-{[(2-hydroxyphenyl)methyl]amino}benzamide CAS No. 1021124-73-1

4-{[(2-hydroxyphenyl)methyl]amino}benzamide

Cat. No.: B6259862
CAS No.: 1021124-73-1
M. Wt: 242.3
InChI Key:
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Description

4-{[(2-hydroxyphenyl)methyl]amino}benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative characterized by the presence of a hydroxyphenyl group and an amino group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-hydroxyphenyl)methyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 2-hydroxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-hydroxyphenyl)methyl]amino}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-{[(2-hydroxyphenyl)methyl]amino}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxyphenyl)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-hydroxyphenyl)methyl]amino}benzoic acid
  • 4-{[(2-hydroxyphenyl)methyl]amino}benzyl alcohol
  • 4-{[(2-hydroxyphenyl)methyl]amino}benzyl chloride

Uniqueness

4-{[(2-hydroxyphenyl)methyl]amino}benzamide is unique due to its specific structural features, such as the presence of both hydroxyphenyl and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and potential therapeutic benefits.

Properties

CAS No.

1021124-73-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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